

Decylene glycol (1,2-Decanediol) toxicological profile and safety data

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Compound of Interest

Compound Name: Decylene glycol

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Decylene Glycol (1,2-Decanediol): A Toxicological and Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decylene glycol, chemically known as 1,2-Decanediol, is a synthetic glycol used in a variety of applications, including as a skin conditioning agent, viscosity-increasing agent, and antimicrobial in cosmetic and personal care products.^[1] This technical guide provides a comprehensive overview of the toxicological profile and safety data for **decylene glycol**, drawing from peer-reviewed studies and regulatory assessments. The available data indicate that **decylene glycol** possesses a low order of acute toxicity, is not genotoxic, and is not a significant dermal irritant or sensitizer at typical use concentrations.^{[1][2]} This document summarizes key toxicological endpoints, details experimental methodologies from pivotal studies, and presents quantitative data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	1,2-Decanediol	[3]
Synonyms	Decane-1,2-diol, Decylene glycol	[3][4]
CAS Number	1119-86-4	[4]
Molecular Formula	C10H22O2	[3][4]
Molecular Weight	174.28 g/mol	[3]
Appearance	White powder/solid	[4]
Melting Point	48-50 °C	[3]
Boiling Point	255 °C	[3]
Solubility	Poorly soluble in water	[2]

Toxicological Profile

The toxicological profile of **decylene glycol** has been evaluated across several endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 1,2-glycols, including **decylene glycol**, are safe as used in cosmetics.[2]

Acute Toxicity

Decylene glycol exhibits a low potential for acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of **Decylene Glycol**

Endpoint	Species	Route	Value (LD50)	Reference
Acute Oral Toxicity	Rat	Oral	> 2,000 mg/kg	[2]
Acute Dermal Toxicity	Rat	Dermal	> 2,000 mg/kg	[2]

Irritation and Sensitization

Studies indicate that **decylene glycol** has a low potential for skin irritation. In a human study, 20% **decylene glycol** did not induce skin irritation when applied to intact skin.[2] However, when applied to scarified skin, 1% **decylene glycol** showed a low potential for irritation.[2]

While specific eye irritation data for **decylene glycol** was not found in the provided search results, safety data sheets for 1,2-decanediol state that it may cause eye irritation.[4][5][6]

Decylene glycol is not considered to be a skin sensitizer. A study involving the application of 20% **decylene glycol** to intact skin did not induce sensitization.[2]

Repeated Dose Toxicity

A 28-day oral toxicity study in rats was conducted on 98% to 100% pure **decylene glycol** (SymClariol®). The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 100 mg/kg/day.[2] At higher doses, squamous epithelial hyperplasia of the forestomach was observed.[2]

Table 2: Repeated Dose Oral Toxicity of **Decylene Glycol**

Study Duration	Species	NOAEL	Key Findings at Higher Doses	Reference
28-day	Rat	100 mg/kg/day	Squamous epithelial hyperplasia of the forestomach	[2]

Genotoxicity

Decylene glycol was found to be non-genotoxic in an Ames test.[2] This, along with negative genotoxicity data for other short-chain 1,2-glycols, supports the conclusion that it does not pose a mutagenic risk.[2]

Table 3: Genotoxicity of **Decylene Glycol**

Test System	Result	Reference
Ames Test	Non-genotoxic	[2]

Carcinogenicity

Based on the available data, **decylene glycol** is not considered to be a carcinogen.[1]

Reproductive and Developmental Toxicity

While specific reproductive and developmental toxicity studies on **decylene glycol** were not identified, the results of oral reproductive/developmental toxicity studies on other 1,2-glycols (propylene glycol, 1,2-butanediol, and 1,2-hexanediol) were negative.[2]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below.

Acute Oral Toxicity Study

- Test Substance: **Decylene glycol**.
- Species: Rat.
- Methodology: A limit test was likely performed, where a high dose of the substance is administered to a small group of animals. Based on the LD50 of >2,000 mg/kg, this is a common approach for substances with low acute toxicity. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Body weight changes and necropsy findings are also recorded.

Acute Dermal Toxicity Study

- Test Substance: **Decylene glycol** (SymClariol®).
- Species: Rat.
- Methodology: The test substance was applied to the shaved skin of the rats at a dose of 2,000 mg/kg. The application site was covered with a gauze patch and an occlusive dressing for 24 hours. Animals were observed for signs of toxicity and mortality over a 14-day period.

28-Day Repeated Dose Oral Toxicity Study

- Test Substance: 98% to 100% **decylene glycol** (SymClariol®).
- Species: Rat.
- Methodology: The test substance was administered orally to rats for 28 consecutive days. Multiple dose groups and a control group were used. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored. At the end of the study, a full necropsy was performed, and organs were weighed and examined histopathologically. The NOAEL was established as the highest dose at which no adverse effects were observed.

Genotoxicity - Ames Test

- Test Substance: **Decylene glycol** (SymClariol®).
- Methodology: The bacterial reverse mutation assay (Ames test) was conducted using various strains of *Salmonella typhimurium* with and without metabolic activation (S9 mix). The test substance was incubated with the bacterial strains at various concentrations. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

Metabolism and Pharmacokinetics

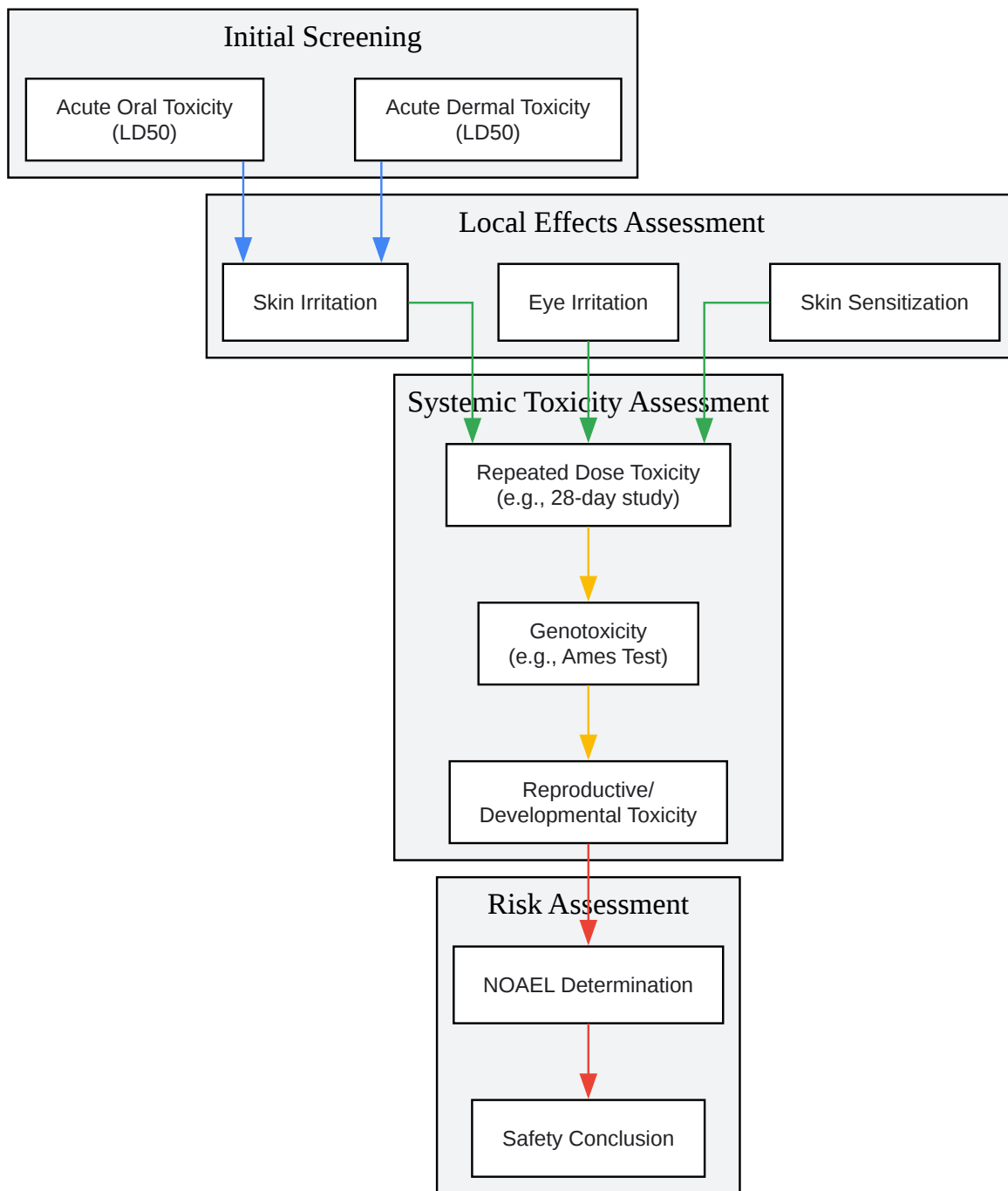
Information from dermal penetration modeling suggests that for 1,2-decanediol, the default value for the percentage of dose absorbed over 24 hours is 40%.^[2] In an in vitro study using

pig skin, it was suggested that the loss of other 1,2-glycols could be attributed to chemical or metabolic degradation, implying that **decylene glycol** may also be metabolized in the skin.[2]

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance like **decylene glycol**, based on the types of studies reviewed.



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Caption: General workflow for toxicological assessment.

Conclusion

The available toxicological data for **decylene glycol** (1,2-decanediol) indicate a low overall hazard profile. It has low acute oral and dermal toxicity and is not genotoxic. While it may cause mild skin irritation under certain conditions, it is not considered a skin sensitizer. A 28-day repeated dose oral study in rats established a NOAEL of 100 mg/kg/day. Based on these findings and the broader safety assessment of 1,2-glycols, **decylene glycol** is considered safe for its intended use in cosmetic and personal care products within established concentration limits. Further research into its potential for eye irritation and reproductive/developmental toxicity could provide a more complete safety profile.

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